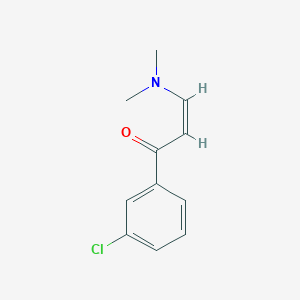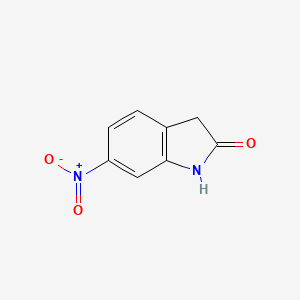
6-ニトロインドリン-2-オン
概要
説明
6-Nitroindolin-2-one is a chemical compound that belongs to the class of indolin-2-one derivatives It is characterized by the presence of a nitro group at the sixth position of the indolin-2-one core structure
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用機序
Target of Action
The primary target of 6-Nitroindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of replicated DNA, thereby ensuring proper DNA replication and cell division .
Mode of Action
6-Nitroindolin-2-one interacts with its target, topoisomerase IV, by inhibiting its function . This inhibition is comparable to the action of ciprofloxacin, a known inhibitor of this enzyme . The compound also exhibits a dual mode of action: it directly inhibits topoisomerase IV and also undergoes reductive bioactivation leading to damaging reactive species .
Biochemical Pathways
The compound affects the DNA replication pathway by inhibiting topoisomerase IV . This results in the prevention of DNA decatenation, a process necessary for the separation of daughter DNA molecules following replication . The compound also induces DNA damage, as indicated by the upregulation of bacteriophage-associated proteins .
Pharmacokinetics
It has been observed that indolin-2-one nitroimidazoles have significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole . This suggests that these compounds may have different ADME properties, potentially influencing their bioavailability.
Result of Action
The inhibition of topoisomerase IV and the subsequent DNA damage lead to the impairment of bacterial cell division . This results in potent activities against both aerobic and anaerobic bacteria . Importantly, this dual mode of action impairs resistance development .
Action Environment
The action, efficacy, and stability of 6-Nitroindolin-2-one can be influenced by environmental factors. For instance, the compound has been found to be more effective against aerobic bacteria, suggesting that oxygen levels may influence its activity . .
生化学分析
Biochemical Properties
6-Nitroindolin-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of bacterial enzymes. It interacts with topoisomerase IV, an essential enzyme for DNA replication in bacteria. This interaction inhibits the enzyme’s activity, preventing DNA decatenation and thereby hindering bacterial cell division . Additionally, 6-Nitroindolin-2-one undergoes reductive bioactivation, leading to the formation of reactive species that damage bacterial DNA and proteins .
Cellular Effects
6-Nitroindolin-2-one exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. It affects cellular processes by inhibiting DNA replication and inducing oxidative stress through the generation of reactive species. This compound has been shown to upregulate bacteriophage-associated proteins, indicative of DNA damage . The dual mode of action of 6-Nitroindolin-2-one, involving both enzyme inhibition and oxidative damage, makes it a promising candidate for combating antibiotic-resistant bacteria .
Molecular Mechanism
The molecular mechanism of 6-Nitroindolin-2-one involves two primary actions: direct inhibition of topoisomerase IV and reductive bioactivation. The compound binds to topoisomerase IV, inhibiting its ability to decatenate DNA during replication . Concurrently, the nitro group of 6-Nitroindolin-2-one undergoes enzymatic reduction, producing reactive radicals that cause oxidative damage to bacterial DNA and proteins . This dual mechanism impairs the development of bacterial resistance, enhancing the compound’s efficacy as an antibacterial agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Nitroindolin-2-one have been observed to change over time. The compound demonstrates good stability and retains its antibacterial activity over extended periods. Time-killing curve experiments have shown that 6-Nitroindolin-2-one maintains its bactericidal activity, effectively reducing bacterial populations over time . Long-term studies indicate that the compound does not degrade rapidly, ensuring sustained efficacy in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of 6-Nitroindolin-2-one vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity without significant toxicity . At higher doses, some adverse effects, such as hemolysis, have been observed . The compound’s safety profile suggests that it can be used effectively at therapeutic doses, but caution is needed to avoid potential toxic effects at higher concentrations .
Metabolic Pathways
6-Nitroindolin-2-one is involved in metabolic pathways that include enzymatic reduction and interaction with bacterial enzymes. The compound’s nitro group undergoes reduction, leading to the formation of reactive species that damage bacterial DNA and proteins . This metabolic pathway is crucial for the compound’s antibacterial activity, as it enhances the production of reactive radicals that contribute to oxidative stress and cellular damage in bacteria .
Transport and Distribution
Within cells and tissues, 6-Nitroindolin-2-one is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its ability to penetrate bacterial cell walls and membranes, allowing it to reach its intracellular targets . The localization and accumulation of 6-Nitroindolin-2-one within bacterial cells are essential for its antibacterial efficacy, as it ensures sufficient concentrations at the site of action .
Subcellular Localization
The subcellular localization of 6-Nitroindolin-2-one is primarily within the bacterial cytoplasm, where it interacts with topoisomerase IV and undergoes reductive bioactivation . The compound’s activity is influenced by its ability to reach specific compartments within bacterial cells, ensuring effective inhibition of DNA replication and induction of oxidative stress . Post-translational modifications and targeting signals may also play a role in directing 6-Nitroindolin-2-one to its intracellular targets .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroindolin-2-one typically involves the nitration of indolin-2-one. One common method includes the reaction of indolin-2-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth position.
Industrial Production Methods: In an industrial setting, the production of 6-Nitroindolin-2-one can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of hazardous conditions associated with nitration reactions.
化学反応の分析
Types of Reactions: 6-Nitroindolin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Oxidation: The indolin-2-one core can undergo oxidation reactions to form corresponding oxindole derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 6-Aminoindolin-2-one.
Substitution: Various substituted indolin-2-one derivatives.
Oxidation: Oxindole derivatives.
類似化合物との比較
6-Nitroindolin-2-one can be compared with other indolin-2-one derivatives and nitroimidazole compounds:
Indolin-2-one Derivatives: These compounds share the indolin-2-one core structure but differ in the substituents attached to the core. Examples include 5-nitroindolin-2-one and 7-nitroindolin-2-one.
Nitroimidazole Compounds: These compounds contain a nitroimidazole moiety and are known for their antibacterial properties. Examples include metronidazole and tinidazole.
Uniqueness: 6-Nitroindolin-2-one is unique due to its dual mode of action, combining enzyme inhibition with reductive bioactivation. This dual mechanism enhances its efficacy and reduces the likelihood of resistance development .
特性
IUPAC Name |
6-nitro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-3-5-1-2-6(10(12)13)4-7(5)9-8/h1-2,4H,3H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCVARGVMCGNMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591771 | |
| Record name | 6-Nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474799-41-2 | |
| Record name | 6-Nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



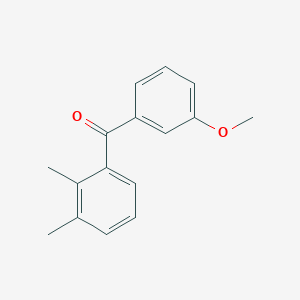
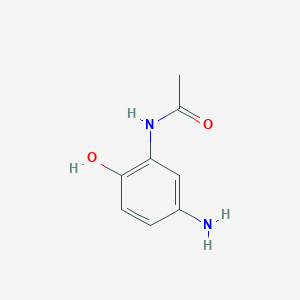
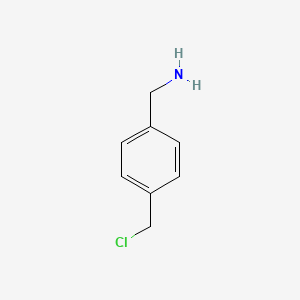

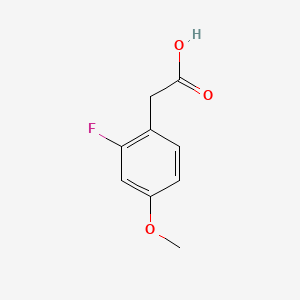
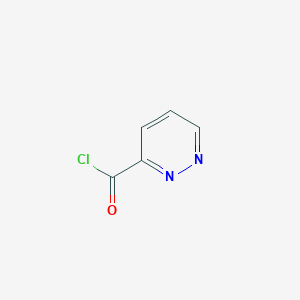

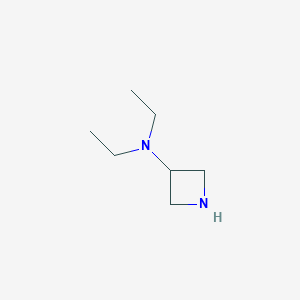
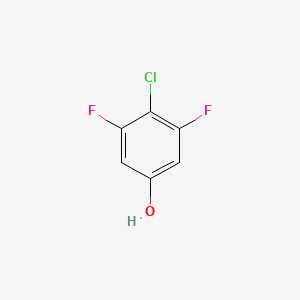
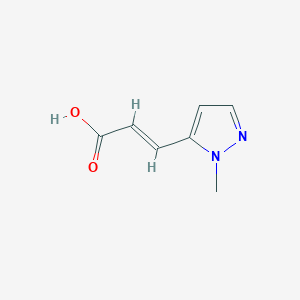
![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)
![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)
